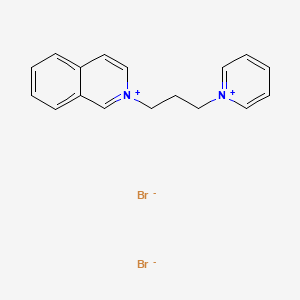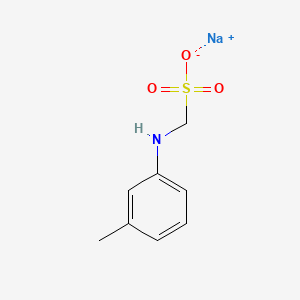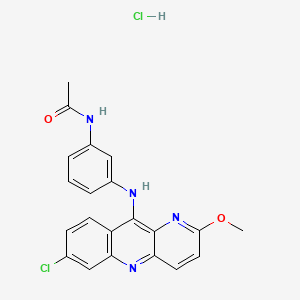![molecular formula C5H6 B13764585 Bicyclo[2.1.0]pent-2-ene CAS No. 5164-35-2](/img/structure/B13764585.png)
Bicyclo[2.1.0]pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.0]pent-2-ene is an organic compound with the molecular formula C₅H₆. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclobutene ring. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.0]pent-2-ene can be synthesized through various methods. One common approach involves the thermal isomerization of cyclopentadiene. This reaction is typically carried out in the gas phase at elevated temperatures ranging from 26.0°C to 108.4°C and at pressures from approximately 0.2 to 760 torr . The rate constants for this reaction fit the Arrhenius equation, indicating a well-defined activation energy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting often involves the use of cyclopentadiene as a precursor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.0]pent-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide. These reagents facilitate radical reactions, leading to the formation of various substituted products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, radical reactions with bromine can yield brominated derivatives, while oxidation reactions can produce oxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.0]pent-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: Research on this compound contributes to understanding the behavior of strained ring systems in biological environments.
Medicine: While direct medical applications are limited, the compound’s derivatives may have potential therapeutic uses.
Wirkmechanismus
The mechanism of action of bicyclo[2.1.0]pent-2-ene involves its unique strained ring system, which makes it highly reactive. The compound can undergo various reactions, including isomerization and cycloaddition, due to the high ring strain. These reactions often proceed through radical intermediates or concerted mechanisms, depending on the specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor to bicyclo[2.1.0]pent-2-ene, cyclopentadiene is a five-membered ring compound with similar reactivity.
Bicyclo[1.1.0]butane: Another strained bicyclic compound, bicyclo[1.1.0]butane features a cyclopropane ring fused to a cyclobutane ring.
Bicyclo[3.1.0]hex-2-ene: This compound has a six-membered ring fused to a cyclopropane ring, exhibiting similar reactivity due to ring strain.
Uniqueness
This compound is unique due to its specific ring system, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo various reactions, including isomerization and cycloaddition, makes it a valuable model system for studying strained ring systems .
Eigenschaften
CAS-Nummer |
5164-35-2 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
bicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2 |
InChI-Schlüssel |
CGKPQMCLTLUAOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


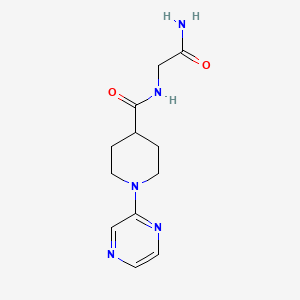
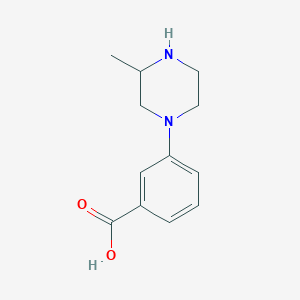
![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
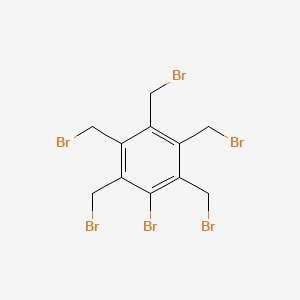
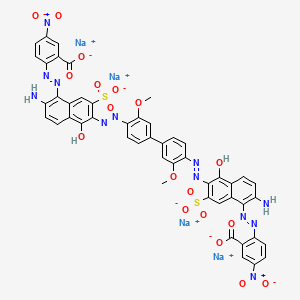
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
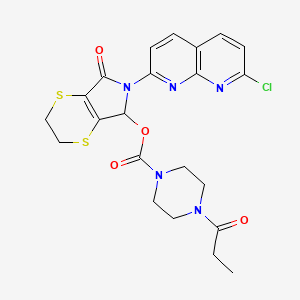
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
